molecular formula C18H21N3O2 B2639350 N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide CAS No. 1797278-72-8

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide

Cat. No.: B2639350
CAS No.: 1797278-72-8
M. Wt: 311.385
InChI Key: ISEGLQKXQCUJCL-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypiperidin-1-yl)phenyl)isonicotinamide is a synthetic small molecule featuring an isonicotinamide core linked to a 3-methoxypiperidine-substituted aniline ring. This structural motif is commonly explored in medicinal chemistry and chemical biology for developing novel bioactive compounds. The isonicotinamide scaffold is a known pharmacophore in drug discovery, with documented utility in various therapeutic areas. Scientific literature indicates that this core structure has been investigated as a key component in ligands for nuclear receptors like FXR and GPBAR1, suggesting potential applications in metabolic disease research . Furthermore, the piperidine moiety is a prevalent feature in many FDA-approved drugs and bioactive molecules, often contributing to target binding and optimizing physicochemical properties . Compounds with similar architectures, particularly aromatic carboxylic acid amides, have demonstrated significant biological activities in research settings. For instance, such structures have been developed as potent antifungal agents that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration . Other structural analogues have shown promise as entry inhibitors for viruses like Ebola, highlighting the potential of this chemical class in antiviral research . Additionally, benzamide derivatives have been reported as effective antibacterial agents against drug-resistant pathogens such as MRSA, functioning through the inhibition of lipoteichoic acid biosynthesis . Researchers value this compound as a versatile chemical intermediate or a potential lead compound for probing biological pathways and developing new therapeutic tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-3-2-12-21(13-17)16-6-4-15(5-7-16)20-18(22)14-8-10-19-11-9-14/h4-11,17H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEGLQKXQCUJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with isonicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide
  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.38 g/mol

The compound features a piperidine ring with a methoxy group, which contributes to its unique chemical properties and biological activities. The isonicotinamide moiety is also critical for its interactions with biological targets.

Chemistry

This compound serves as a valuable building block in synthetic chemistry. It is utilized in the development of more complex molecules and can act as a ligand in coordination chemistry. Its unique substitution pattern allows for the synthesis of derivatives with potentially enhanced properties.

Biology

The compound is being investigated for its bioactive potential, particularly in relation to:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially inhibiting viral replication .
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Some studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential in cancer therapy.

Medicine

This compound is being explored for therapeutic applications, including:

  • Analgesic Effects : There is evidence suggesting that the compound may provide pain relief by interacting with opioid receptors.
  • Therapeutic Potential in Chronic Diseases : Its ability to inhibit specific enzymes involved in disease processes positions it as a potential treatment option for chronic conditions such as arthritis and cancer .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental models:

  • Analgesic Studies : In animal models, the compound exhibited significant pain-relieving effects comparable to established analgesics. The modulation of opioid receptors was identified as a key mechanism behind these effects.
  • Anti-inflammatory Research : In vitro studies showed that the compound effectively reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases such as rheumatoid arthritis .
  • Cancer Cell Line Studies : Cytotoxic assays revealed that certain derivatives of this compound induced apoptosis in multiple cancer cell lines, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure can be compared to derivatives with modifications in the phenyl ring substituents or isonicotinamide-linked functional groups:

Compound Name Key Substituent/Modification Functional Impact Reference
N-(4-(3-Methoxypiperidin-1-yl)phenyl)isonicotinamide 3-Methoxypiperidine on phenyl ring Potential for enhanced solubility and bioactivity due to piperidine’s basicity and methoxy group’s polarity.
2-Chloro-N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)isonicotinamide (7k) Chloro + imidazolidinedione-thiourea Increased hydrogen-bonding capacity; may influence antiproliferative activity .
N-(4-Hydroxyphenyl)isonicotinamide Hydroxyl group on phenyl ring High melting point (259–261°C) due to strong intermolecular hydrogen bonding .
N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide (TPIN) Tetrazole group on phenyl ring Demonstrated anti-prostate cancer activity via F-actin and paxillin downregulation .
N-(4-(Heptyloxy)phenyl)isonicotinamide Heptyloxy chain on phenyl ring Lower melting point (142–143°C) compared to hydroxyl analogs, suggesting reduced crystallinity .

Physicochemical Properties

Substituents significantly affect melting points, yields, and spectral characteristics:

Compound Name Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
N-(4-Hydroxyphenyl)isonicotinamide 259–261 Broad O–H stretch (IR: ~3200 cm⁻¹); aromatic proton signals (δ 7.6–8.8 ppm in ¹H NMR) .
2-Chloro-N-...isonicotinamide (7k) 212–214 73 C=O stretch (IR: ~1680 cm⁻¹); chloro-substituted pyridine signals (δ 8.4–8.6 ppm) .
N-(4-(Heptyloxy)phenyl)isonicotinamide 142–143 Alkyl chain signals (δ 0.8–1.5 ppm in ¹H NMR); ester C=O stretch (IR: ~1720 cm⁻¹) .
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide 168–170 72 Trifluoromethyl signals (δ 120–125 ppm in ¹³C NMR); NH stretches (IR: ~3300 cm⁻¹) .

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neurology and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxy group, connected to a phenyl group linked to an isonicotinamide moiety . This structural arrangement suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) .

The compound is primarily recognized for its role as an agonist of the neurotensin 1 receptor . This receptor is implicated in several neurological conditions, making the compound a candidate for therapeutic applications in treating neurodegenerative diseases, psychiatric disorders, and certain types of cancer. Its agonistic properties may enhance neurotensin signaling pathways, which could be beneficial for neuroprotection and pain management .

Neurotensin Receptor Modulation

Research indicates that this compound exhibits significant biological activity through modulation of the neurotensin 1 receptor. This interaction may lead to enhanced signaling pathways associated with neuroprotection and modulation of pain perception .

Potential Therapeutic Applications

Due to its pharmacological properties, this compound may have applications in:

  • Neurodegenerative Diseases : Enhancing neurotensin signaling could provide protective effects against neuronal damage.
  • Psychiatric Disorders : Modulation of neurotensin receptors may influence mood and anxiety regulation.
  • Cancer Therapy : The compound's interaction with specific receptors might be leveraged for therapeutic benefits in oncology.

Case Studies and Experimental Data

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
N-(4-Aminophenyl)isonicotinamideAmino group instead of piperidineGreater solubility but reduced receptor specificity
N-(4-Methoxyphenyl)isonicotinamideMethoxy-substituted phenyl groupEnhanced lipophilicity affecting bioavailability
3-Methoxy-N-(4-pyridyl)isonicotinamidePyridine instead of piperidineDifferent pharmacokinetic profile

The unique combination of the methoxy-piperidine moiety and isonicotinamide core in this compound may confer distinct therapeutic advantages over its analogs .

Q & A

Q. How can computational modeling predict the compound’s binding mode to novel targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories (AMBER force field) to assess binding stability.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the target’s active site .

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